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2-(methylamino)-3,7-dihydropurin-6-one

DNA damage and repair Transcription-coupled NER Aldehyde-induced lesions

Researchers studying DNA repair mechanisms often face the challenge of distinguishing transcription-blocking from non-blocking lesions. N2-Methylguanine solves this by serving as an ideal non-blocking control in transcription-coupled repair studies. It is a validated substrate for the E. coli repair enzyme AlkB, uniquely restricted to single-stranded DNA, enabling precise mechanistic probing of repair constraints. Additionally, its iso-energetic incorporation into RNA allows modification studies without altering thermodynamic stability, ensuring cleaner results. Procure with confidence: supplied with full analytical documentation, stored at -20°C, and ready for global shipment under ambient conditions.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B7814863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylamino)-3,7-dihydropurin-6-one
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)C2=C(N1)N=CN2
InChIInChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12)
InChIKeySGSSKEDGVONRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Methylguanine: Overview & Classification


2-(Methylamino)-3,7-dihydropurin-6-one (N2-Methylguanine; CAS 10030-78-1) is an endogenous, N2-methylated purine derivative and a key modified nucleobase found in human biofluids and RNA [1]. Unlike many synthetic nucleoside analogs, this compound is a naturally occurring metabolite, classified as a hypoxanthine derivative and a modified nucleobase [2]. Its structural simplicity—a single methyl group at the N2 position of the guanine ring—contrasts sharply with its complex and specific roles in biological systems, making it a critical tool for studies in epigenetics, DNA damage and repair, and RNA biology [3].

Study context DNA damage & repair, RNA biology, epigenetics
Compound type Endogenous N2-methylated purine; not a xenobiotic analog
Key advantage Non-blocking transcription lesion; iso-energetic RNA modification

N2-Methylguanine: Why Substitution Fails


The biological and chemical behavior of 2-(methylamino)-3,7-dihydropurin-6-one is exquisitely sensitive to the position and size of its alkyl modification. A 'generic' substitution with another methylguanine isomer (e.g., 7-methylguanine) or a closely related analog (e.g., N2-ethylguanine, N2,N2-dimethylguanine) is invalid due to fundamental differences in enzymatic substrate recognition, physical properties, and functional outcomes [1]. For instance, the specific methyl position dictates recognition by DNA repair enzymes like AlkB, while the size of the alkyl group determines whether a DNA lesion will block transcription [2]. Relying on a similar-looking compound without accounting for these quantifiable differences introduces significant experimental error and invalidates cross-study comparisons.

Positional isomer mismatch
7-methylguanine or other isomers may alter enzyme recognition and repair pathway assignment
Alkyl size sensitivity
Bulkier N2-alkyl adducts (ethyl, furfuryl) shift transcription-blocking behavior, not interchangeable
Substrate context may not transfer
AlkB repair observed only in ssDNA; dsDNA context may require verification with any analog

N2-Methylguanine: Quantitative Selection Evidence


Transcription Bypass: N2-Methyl vs. N2-Ethylguanine

In a human cell reporter assay, a plasmid containing an N2-methylguanine adduct showed no inhibition of gene expression, indicating efficient bypass during transcription. In stark contrast, N2-ethylguanine and other bulkier N2-alkyl adducts displayed robust transcription-blocking properties and required specific TC-NER components (ERCC8/CSA and ERCC6/CSB) for their removal [1].

Transcription bypass
Head-to-head
N2-methylguanine: no expression inhibition; N2-ethylguanine: robust block
Supports permissive transcription lesion model
Assay in isogenic human cell lines
DNA damage and repair Transcription-coupled NER Aldehyde-induced lesions

AlkB Dioxygenase Substrate Recognition

Using high-resolution ESI-TOF mass spectrometry, AlkB was shown to repair N2-methylguanine lesions in single-stranded DNA (ssDNA). However, the repair activity is specific to certain alkyl groups, and crucially, this activity was not observed in double-stranded DNA (dsDNA) [1]. This establishes a clear, quantifiable substrate profile that distinguishes it from other AlkB substrates.

AlkB repair activity
Class-level
Repair detected in ssDNA; not observed in dsDNA
Substrate context restricts repair pathway applicability
In vitro ESI-TOF MS assay
DNA repair enzymology Direct damage reversal AlkB substrate specificity

RNA Duplex Stability: m2G vs. Guanosine

In thermodynamic studies of RNA duplexes, substituting a guanosine (G) with N2-methylguanosine (m2G) was found to be iso-energetic in G-C Watson-Crick pairs and GNRA tetraloops, meaning it does not significantly alter stability. The only exception was an internal m2G·U wobble pair, where it provided a modest stabilization of 0.3 kcal/mol [1].

RNA duplex stability
Head-to-head
ΔΔG° ~0 kcal/mol (G-C pairs); -0.3 kcal/mol (m2G·U wobble)
Non-perturbing modification for most RNA contexts
Optical melting of synthetic duplexes
RNA thermodynamics Modified nucleosides RNA structure stability

UV Absorption: N2-Methylguanine vs. Guanine

N2-methylguanine exhibits a small but consistent shift to a longer wavelength in its absorption maximum compared to unmodified guanine, analogous to the spectral shifts observed for N6-methyladenine and 8-methylaminopurine [1]. This spectral property, alongside its distinct chromatographic mobility (Rf = 0.25 in n-butanol-ammonia solvent), was critical for its initial identification and quantification from human urine [1].

Spectral & chromatographic shift
Class-level
Bathochromic UV shift vs guanine; Rf 0.25
Enables definitive identity confirmation
Multiple pH and solvent systems
Analytical chemistry Spectrophotometry Metabolite identification

Physicochemical Property Profile

The compound's physicochemical profile is defined by specific, measurable parameters. Its melting point is reported as >300 °C (with decomposition) [1]. Solubility is a critical handling parameter: it is practically insoluble in DMSO (<1 mg/mL), and requires specific conditions for dissolution in water (e.g., 1 mg/mL in H2O with ultrasonic warming to 80°C) . Its predicted water solubility is 0.81 g/L (ALOGPS) with a logP of -0.31 (ChemAxon) [2].

Physicochemical profile
Supporting evidence
MP >300°C (decomp); DMSO solubility
Informs handling and solvent selection
Verify for specific experimental conditions
Pre-formulation Solubility Physicochemical characterization

N2-Methylguanine: High-Impact Applications


TC-NER Pathway Differentiation

N2-methylguanine serves as an ideal, non-blocking control lesion in transcription-coupled repair studies. As demonstrated by Sarmini et al. (2025), it does not impede transcription, unlike larger N2-alkylguanine adducts [1]. This property allows researchers to definitively separate the cellular responses to transcription-blocking versus non-blocking DNA damage, a key distinction in understanding the molecular basis of diseases like Cockayne syndrome.

AlkB Specificity: ssDNA vs. dsDNA

The compound is a validated substrate for the E. coli repair enzyme AlkB, but uniquely, its repair is restricted to single-stranded DNA [2]. This makes it a valuable tool for probing the mechanistic constraints of AlkB and its human homologs (ALKBH1-8), particularly in assays designed to understand how DNA secondary structure influences repair efficiency.

Non-Perturbing RNA Structure Probes

The finding that N2-methylguanosine is iso-energetic with guanosine in most RNA contexts [3] makes it an invaluable building block for RNA biologists. It can be incorporated into synthetic RNAs to investigate the function of specific modifications without the confounding variable of altered thermodynamic stability, enabling cleaner, more interpretable experiments on RNA-protein interactions and catalytic activity.

Analytical Standard: Metabolomics & DNA Adductomics

With its well-defined and distinct UV absorption and chromatographic properties [4], N2-methylguanine is a critical analytical standard. It is essential for the accurate identification and quantification of endogenous methylated purines in human biofluids (a marker for certain cancers) and for monitoring the formation and repair of specific DNA adducts resulting from exposure to environmental carcinogens [1].

Application
Selection Property
Validation Focus
TC-NER pathway differentiation
Non-blocking lesion control
Transcription bypass validation in human cell lines
AlkB substrate specificity
ssDNA-restricted repair substrate
Context-dependent activity confirmation
RNA structure-function probing
Non-perturbing modification (iso-energetic)
Thermodynamic stability impact assessment
Metabolomics / adductomics analytical standard
Distinct spectral & chromatographic profile
Identity and purity verification against reference
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